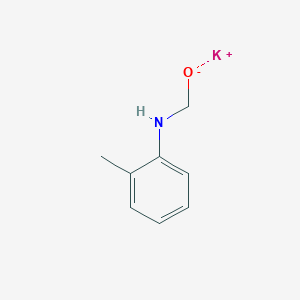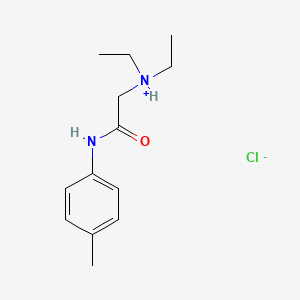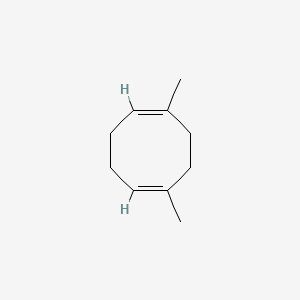
butan-1-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-olate;titanium(4+): is a chemical compound with the molecular formula C16H36O4TiThis compound is a colorless to slightly yellowish liquid that is highly sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butan-1-olate;titanium(4+) can be synthesized through ester exchange reactions. One common method involves the reaction of titanium tetrachloride with butanol under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: In industrial settings, butan-1-olate;titanium(4+) is produced using similar ester exchange reactions but on a larger scale. The process involves the careful control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butan-1-olate;titanium(4+) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide.
Hydrolysis: In the presence of moisture, it hydrolyzes to form titanium hydroxide and butanol.
Condensation: It can act as a condensation catalyst in organic synthesis
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of water or moisture.
Condensation: Often used with organic acids or alcohols under controlled temperature and pressure
Major Products Formed:
Oxidation: Titanium dioxide.
Hydrolysis: Titanium hydroxide and butanol.
Condensation: Various organic compounds depending on the reactants used
Scientific Research Applications
Butan-1-olate;titanium(4+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in the synthesis of organic compounds and polymers.
Biology: Employed in the preparation of biocompatible materials for medical implants.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of coatings, adhesives, and heat-resistant paints
Mechanism of Action
The mechanism of action of butan-1-olate;titanium(4+) involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of bonds between different molecules, thereby accelerating the reaction process. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
- Titanium(IV) isopropoxide
- Titanium(IV) ethoxide
- Titanium(IV) methoxide
Comparison: Butan-1-olate;titanium(4+) is unique due to its specific reactivity and applications. Compared to other titanium alkoxides, it offers distinct advantages in terms of stability and ease of handling. Its ability to act as a versatile catalyst in various reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4H9OTi+3 |
|---|---|
Molecular Weight |
120.98 g/mol |
IUPAC Name |
butan-1-olate;titanium(4+) |
InChI |
InChI=1S/C4H9O.Ti/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+4 |
InChI Key |
YIGVSLIDLYKRKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)

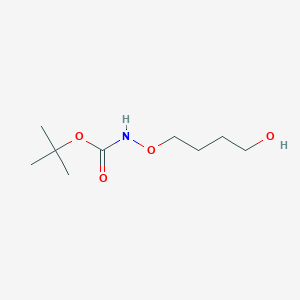
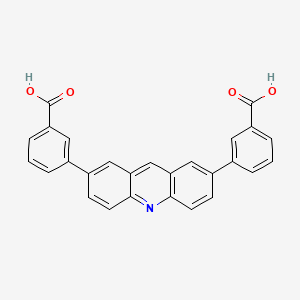
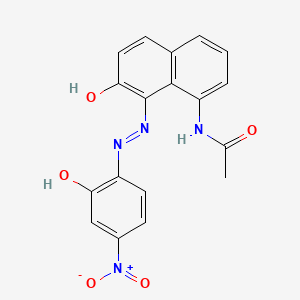
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
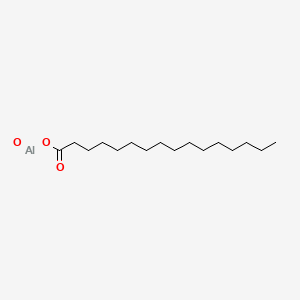
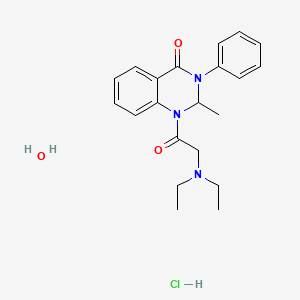
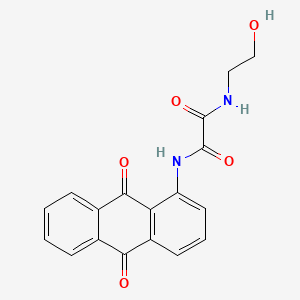
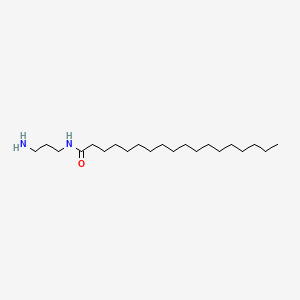
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
